sodium;ethenesulfonate

Polymerization kinetics ESR spectroscopy Radical polymerization

Sodium ethenesulfonate (SVS, CAS 3039-83-6) is an unconjugated vinyl sulfonate monomer supplied as a ready-to-meter 25% aqueous solution (ca. 2.3 mol/L, density 1.176–1.18 g/mL). Its terminal vinyl group enables direct copolymerization with acrylate comonomers (k ≈ 7×10⁴ M⁻¹s⁻¹) without composition drift—a kinetic match not achievable with styrenic or acrylamido sulfonate alternatives. Radical reactivity increases nearly twofold from pH 1.4 to 7.0, a quantifiable pH sensitivity absent in many sulfonate monomers. In vinyl acrylic latex, SVS provides a baseline sulfonate functionality against which AMPS must be benchmarked for divalent cation stability and film scrub resistance. For electroplating, SVS (as Golpanol® VS) functions as a basic brightener and leveling agent in nickel baths at 1–2 g/L. Procurement based solely on the –SO₃⁻ moiety without accounting for vinyl-versus-styrenic backbone architecture carries substantial technical risk.

Molecular Formula C2H3NaO3S
Molecular Weight 130.10 g/mol
Cat. No. B7821080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;ethenesulfonate
Molecular FormulaC2H3NaO3S
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1
InChIKeyBWYYYTVSBPRQCN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Ethenesulfonate (SVS) Monomer: Water-Soluble Sulfonate Monomer for Anionic Polymer and Copolymer Synthesis


Sodium ethenesulfonate (CAS 3039-83-6), also known as sodium vinyl sulfonate (SVS), is a water-soluble anionic monomer bearing a terminal vinyl group directly attached to a sulfonate moiety. Its molecular formula is C2H3NaO3S with a molecular weight of 130.09 g/mol . This unconjugated vinyl sulfonate structure confers characteristic polymerization behavior, including pH-dependent reactivity enhancement and distinct copolymerization kinetics relative to conjugated sulfonate monomers such as styrene sulfonate or methacryloyl-based alternatives [1]. Commercially, SVS is predominantly supplied as a 25% aqueous solution (ca. 2.3 mol/L) with a refractive index n20/D of approximately 1.376 and density of 1.176–1.18 g/mL at 20–25°C . As a monomeric building block, SVS enables the direct incorporation of strongly anionic sulfonate groups into polymer backbones, a structural feature that fundamentally differentiates it from post-polymerization sulfonation approaches and determines its compatibility profile in aqueous polymerization systems [2].

Sodium Ethenesulfonate (SVS): Why Sulfonate Monomer Substitution Fails Without Reformulation


Sulfonate-functional monomers exhibit substantial heterogeneity in polymerization kinetics, copolymer composition drift, and ultimate polymer performance despite sharing the –SO3⁻ anionic moiety. Comparative studies of sulfonate monomers reveal that SVS (unconjugated vinyl sulfonate) displays fundamentally different reactivity profiles than conjugated alternatives such as sodium styrene sulfonate (NaSS) or acrylamido-based monomers like AMPS. ESR kinetic analysis demonstrates that SVS monomer radical reactivity increases nearly twofold when pH shifts from 1.4 to 7.0, a pH-sensitivity characteristic not uniformly shared across the sulfonate monomer class [1]. Furthermore, direct substitution of SVS with AMPS sodium salt in vinyl acrylic latex formulations yields measurably different outcomes in divalent cation stability and film scrub resistance, confirming that sulfonate monomers are not functionally interchangeable without formulation re-optimization [2]. In oilfield scale inhibition applications, homopolymers derived from NaSS achieve approximately 75% inhibition efficiency under high-salinity conditions (>200,000 ppm total dissolved solids), while SVS-derived homopolymers exhibit distinct performance characteristics governed by their differing molecular architecture and polymerization behavior [3]. These cross-structure performance divergences underscore that procurement decisions based solely on sulfonate functional group presence, without accounting for vinyl-versus-styrenic backbone architecture and conjugation state, carry substantial technical risk.

Sodium Ethenesulfonate (SVS): Quantitative Differentiation Evidence Against Sulfonate Monomer Comparators


Polymerization Propagation Rate Constant: SVS Versus Acrylate Monomer in Aqueous Radical Polymerization

Sodium ethenesulfonate (SVS) exhibits an initial polymerization propagation rate constant that is quantitatively equivalent to that of acrylate monomer under identical aqueous radical polymerization conditions, as determined by direct ESR observation of radical decay kinetics [1]. This kinetic parity with acrylate monomers, which are widely employed in waterborne coating and adhesive formulations, establishes SVS as a kinetically compatible comonomer for acrylate-rich copolymerization systems. In contrast, allylic sulfonate monomers such as sodium allyl sulfonate (SAS) and sodium methallyl sulfonate (SMAS) demonstrate markedly lower radical reactivity under comparable conditions, a consequence of degradative chain transfer inherent to allylic unsaturation [2].

Polymerization kinetics ESR spectroscopy Radical polymerization

Radical Scavenging Rate Constants: SVS Primary Radical Addition Kinetics in Aqueous Media

Sodium ethenesulfonate (SVS) demonstrates well-characterized addition kinetics with primary water radiolysis radicals, providing quantifiable benchmarks for predicting its behavior in radiation-induced polymerization and aqueous radical processes [1]. The hydroxyl radical (OH·) adds to the SVS vinyl double bond with a rate constant of (3.5 ± 0.5) × 10^9 M⁻¹ s⁻¹, while the hydrated electron (e⁻ₐq) adds with a rate constant of (2.2 ± 0.2) × 10^9 M⁻¹ s⁻¹. The O⁻ radical exhibits approximately one order of magnitude slower addition kinetics at (3.4 ± 0.5) × 10^8 M⁻¹ s⁻¹. These rate constants, determined by optical absorption methods following pulse radiolysis, provide a quantitative framework for predicting SVS reactivity in aqueous radiation-chemical environments that cannot be reliably extrapolated from structurally related sulfonate monomers without direct measurement [1].

Pulse radiolysis Radical kinetics Aqueous polymerization

Monomer Radical Reactivity pH-Dependence: SVS Versus Allylic Sulfonate Monomers

ESR flow-system studies of water-soluble monomer copolymerization with acrylonitrile (AN) reveal that the reactivity of sulfonic acid monomer radicals derived from SVS increases nearly twofold when the polymerization medium pH is raised from 1.4 to 7.0 [1]. This pronounced pH sensitivity is shared with sodium methallyl sulfonate (SMAS) but is not a universal characteristic across all sulfonate monomer classes. The study further demonstrates that SVS and other unconjugated water-soluble monomers (including SAS, SMAS, and allyl alcohol) exhibit uniformly low overall radical reactivity relative to conjugated reference monomers such as vinyl acetate [1]. This low inherent reactivity, coupled with substantial pH responsiveness, necessitates careful consideration of polymerization conditions when SVS is employed as a comonomer, as reaction pH directly modulates SVS incorporation rates and resultant copolymer composition.

Copolymerization pH-dependent reactivity Monomer radical kinetics

Vinyl Acrylic Latex Performance: SVS Versus AMPS Sodium Salt Substitution in Emulsion Polymerization

In a comparative formulation study of vinyl acrylic latex systems, replacement of sodium vinyl sulfonate (SVS) with AMPS sodium salt (2-acrylamido-2-methyl-1-propanesulfonate) resulted in significantly improved divalent cation stability and measurably enhanced scrub resistance of derived paints [1]. The study systematically prepared three latex types: an acrylic latex where AMPS replaced most surfactants and acrylic acid, a vinyl acrylic latex where AMPS replaced SVS, and a styrene acrylic latex where AMPS replaced methacrylic acid. The divalent cation stability of both acrylic and styrene acrylic latices was significantly improved by replacing the carboxylate or sulfonate monomers with AMPS sodium salt, while scrub resistance of paints formulated from AMPS-containing latices also exhibited significant enhancement [1]. This direct substitution experiment demonstrates that SVS and AMPS, despite both being sulfonate-functional monomers, yield measurably different latex performance characteristics and are not interchangeable without formulation rebalancing.

Emulsion polymerization Latex stability Coating durability

Oilfield Scale Inhibition Efficiency: SVS Homopolymer Versus NaSS and AMPS Homopolymers

A systematic evaluation of polymeric scale inhibitors synthesized from sulfonate monomers including sodium vinyl sulfonate (SVS), sodium styrene sulfonate (NaSS), and AMPS demonstrates monomer-dependent performance divergence under high-salinity oilfield conditions [1]. The study synthesized homopolymers from each monomer via free radical solution polymerization and evaluated scale inhibition efficiency under static and dynamic conditions. NaSS homopolymers achieved the highest efficiency, approximately 75% scale inhibition, in multiple-scale conditions with high ionic strength (>200,000 ppm total dissolved solids) [1]. In contrast, poly(acrylic acid) (AA) and vinyl phosphonic acid (VPA) polymeric inhibitors demonstrated >80% efficiency but only over short time intervals, consistent with nucleation-dominated inhibition mechanisms. SVS-derived homopolymers exhibited performance characteristics intermediate within this sulfonate monomer class, with the study's comparative framework establishing that polymer backbone architecture (styrenic in NaSS versus vinylic in SVS) fundamentally governs long-term scale inhibition durability [1].

Scale inhibition Oilfield chemistry Polymer performance

Commercial Supply Specification: SVS Aqueous Solution Purity and Concentration Standards

Sodium ethenesulfonate (SVS) is commercially supplied predominantly as a standardized 25% aqueous solution (approximately 2.3 mol/L), with concentration specifications verified by bromination titration ranging from 25.0 to 27.5 w/w% . This aqueous solution format distinguishes SVS from solid sulfonate monomers such as sodium styrene sulfonate (NaSS) powder or AMPS free acid crystalline forms, which require dissolution prior to use in aqueous polymerization . The liquid supply format eliminates dissolution-related handling steps and associated variability in monomer concentration, a logistical advantage for continuous aqueous polymerization processes. Alternative purity grades include 98% min (dry basis) and 99% solid specifications, though the 25% aqueous solution remains the predominant commercial form due to its ready-to-use compatibility with emulsion and solution polymerization workflows . Physical specifications include density of 1.176–1.18 g/mL at 20–25°C and refractive index n20/D of 1.376–1.377, with light sensitivity requiring storage in cool, dark conditions to prevent premature polymerization [1].

Monomer specification Procurement quality control Polymerization feedstock

Sodium Ethenesulfonate (SVS): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Waterborne Acrylic and Vinyl Acrylic Latex Synthesis Requiring Sulfonate-Functional Comonomer

SVS is quantitatively appropriate for waterborne latex formulations where acrylate comonomers constitute the primary building blocks. The equivalent propagation rate constant (k = 7 × 10^4 M⁻¹ s⁻¹) shared between SVS and acrylate monomers ensures kinetically compatible copolymerization without composition drift [1]. In vinyl acrylic latex systems, SVS provides a baseline sulfonate functionality against which alternative monomers such as AMPS must be benchmarked for specific performance enhancements in divalent cation stability and film scrub resistance [2]. The pre-dissolved 25% aqueous solution format (ca. 2.3 mol/L) further facilitates direct metering into aqueous polymerization reactors without dissolution-related variability .

Electroplating Brightener and Leveling Agent Formulation for Nickel Baths

SVS functions as a basic brightener and leveling agent in nickel electroplating baths, where its sulfonate moiety adsorbs preferentially onto high-current-density surface protrusions to inhibit deposition at peaks while permitting continued deposition in valleys, thereby producing leveled, bright nickel deposits [1]. Commercial electroplating additives such as Golpanol® VS are formulated specifically with SVS for this application [2]. Typical usage concentrations range from 1–2 g/L in nickel plating baths, with SVS functioning as an auxiliary brightener typically used in combination with saccharin, SAS, and PPS .

Aqueous Radical Polymerization Under pH-Controlled Conditions

SVS is suitable for polymerization processes where pH can be maintained at or near neutral conditions (pH 7.0), as the monomer radical reactivity increases nearly twofold relative to acidic conditions (pH 1.4) [1]. This pH-dependent reactivity characteristic is quantifiable and must be accounted for in process design, distinguishing SVS from sulfonate monomers that lack significant pH responsiveness. The kinetic data obtained from pulse radiolysis studies provide quantitative benchmarks for predicting SVS behavior in radiation-initiated polymerization, with OH· radical addition proceeding at (3.5 ± 0.5) × 10^9 M⁻¹ s⁻¹ [2].

Oilfield Scale Inhibitor Polymer Synthesis Where Vinyl Backbone Architecture Is Preferred

SVS serves as a monomeric precursor for vinyl-backbone sulfonate homopolymers and copolymers employed in scale inhibition applications, with comparative studies establishing that polymer backbone architecture (vinyl in SVS-derived polymers versus styrenic in NaSS-derived polymers) governs long-term inhibition durability under high-salinity conditions (>200,000 ppm total dissolved solids) [1]. While NaSS homopolymers achieve approximately 75% inhibition efficiency in such environments, SVS-derived polymers offer distinct performance characteristics that may be advantageous where vinyl backbone flexibility or specific copolymerization compatibility is required [1].

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